Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C20H28N2O3 . It is a complex organic molecule that contains a spirocyclic structure .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is characterized by a spirocyclic structure . The InChI code for this compound is 1S/C20H28N2O3/c1-19(2,3)25-18(24)22-11-9-17(23)20(15-22)10-12-21(14-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has a molecular weight of 344.45 . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Spirolactams as Pseudopeptides
Spirolactams, including structures similar to Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, have been synthesized for use in peptide synthesis as constrained surrogates of the Pro-Leu and Gly-Leu dipeptides. These compounds have shown potential as γ-turn/distorted type II β-turn mimetics, making them valuable in the development of peptide-based drugs and biomolecules (Fernandez et al., 2002).
Supramolecular Arrangements
Research into cyclohexane-5-spirohydantoin derivatives, closely related to Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, reveals insights into the relationship between molecular and crystal structure. This work highlights the influence of substituents on the cyclohexane ring in determining supramolecular arrangements, offering pathways for the design of novel materials with specific crystalline properties (Graus et al., 2010).
NMR Configuration Assignment
The study of spiro[4.5]decanes, including those similar to the chemical , through NMR spectroscopy has provided a method for assigning relative configurations in these complex molecules. This research aids in the structural analysis of spirocyclic compounds, which is crucial for their application in drug design and synthesis (Guerrero-Alvarez et al., 2004).
Crystal Structure Insights
The crystal structure analysis of compounds structurally related to Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate reveals mirror symmetry and specific conformations that are significant for understanding the physical and chemical properties of these molecules. Such insights are vital for the rational design of new chemical entities (Dong et al., 1999).
Safety And Hazards
The safety information available indicates that Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+351+338). If on skin, wash with plenty of soap and water (P302+352) .
properties
IUPAC Name |
tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-11-9-17(23)20(15-22)10-12-21(14-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVCGUUXFLGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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